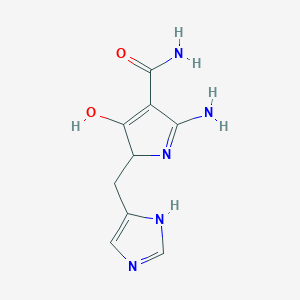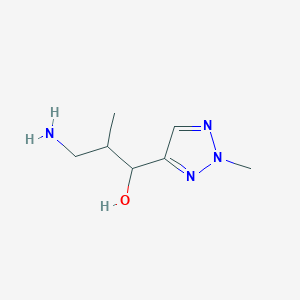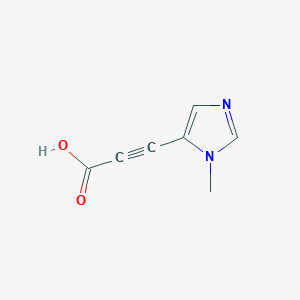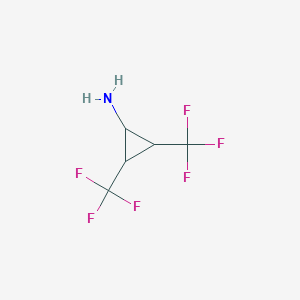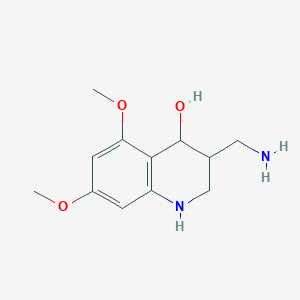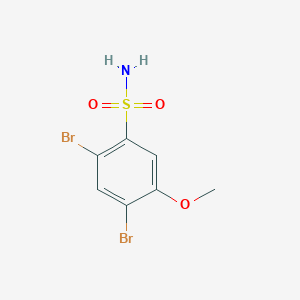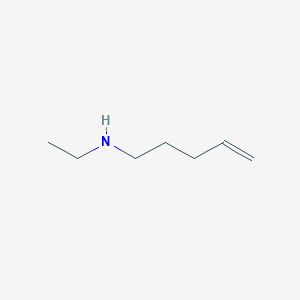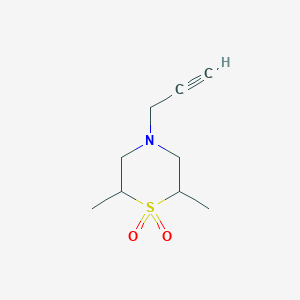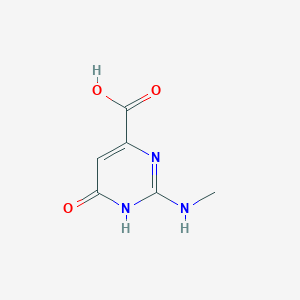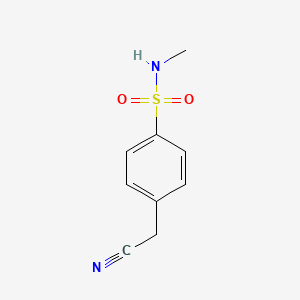
4-((N-methylamino)sulfonyl)benzyl cyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((N-methylamino)sulfonyl)benzyl cyanide is an organic compound with the molecular formula C9H10N2O2S and a molecular weight of 210.25 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes a benzyl cyanide group attached to a sulfonyl group with an N-methylamino substituent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((N-methylamino)sulfonyl)benzyl cyanide can be achieved through various methods. The reaction conditions typically include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-((N-methylamino)sulfonyl)benzyl cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the cyanide group to primary amines.
Substitution: The benzyl cyanide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
4-((N-methylamino)sulfonyl)benzyl cyanide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-((N-methylamino)sulfonyl)benzyl cyanide involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes and proteins, leading to various biochemical effects. The pathways involved include nucleophilic addition and substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl cyanide: Similar structure but lacks the sulfonyl and N-methylamino groups.
4-(Aminosulfonyl)benzyl cyanide: Similar but without the N-methyl group.
4-((N-methylamino)sulfonyl)phenyl cyanide: Similar but with a phenyl group instead of a benzyl group.
Uniqueness
4-((N-methylamino)sulfonyl)benzyl cyanide is unique due to its combination of a benzyl cyanide group with a sulfonyl group and an N-methylamino substituent. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds .
Propiedades
Fórmula molecular |
C9H10N2O2S |
|---|---|
Peso molecular |
210.26 g/mol |
Nombre IUPAC |
4-(cyanomethyl)-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C9H10N2O2S/c1-11-14(12,13)9-4-2-8(3-5-9)6-7-10/h2-5,11H,6H2,1H3 |
Clave InChI |
INZIJYXWKLRUAL-UHFFFAOYSA-N |
SMILES canónico |
CNS(=O)(=O)C1=CC=C(C=C1)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


